An In-depth Technical Guide to Isopropyl Crotonate: Chemical Structure, Properties, and Reactivity
An In-depth Technical Guide to Isopropyl Crotonate: Chemical Structure, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl crotonate is an organic compound classified as an unsaturated ester. Specifically, it is the isopropyl ester of crotonic acid. Its chemical structure, featuring both a carbon-carbon double bond and an ester functional group, imparts a unique reactivity profile that makes it a valuable synthon in organic chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characteristic reactions of isopropyl crotonate. While direct applications in drug development are not extensively documented, its role as a potential building block and the biological relevance of the crotonate moiety will be discussed.
Chemical Structure and Identification
The chemical structure of isopropyl crotonate is characterized by a four-carbon chain containing a double bond in the trans (E) configuration, with an ester linkage to an isopropyl group.
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IUPAC Name: propan-2-yl (2E)-but-2-enoate[1]
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Synonyms: Isopropyl (E)-crotonate, Crotonic acid isopropyl ester[1]
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CAS Number: 6284-46-4[1]
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Molecular Formula: C₇H₁₂O₂[1]
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Molecular Weight: 128.17 g/mol [1]
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SMILES: C/C=C/C(=O)OC(C)C[1]
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InChI Key: AABBHSMFGKYLKE-SNAWJCMRSA-N[1]
Physicochemical Properties
A summary of the key physical and chemical properties of isopropyl crotonate is presented in the table below.
| Property | Value | Reference(s) |
| Physical State | Liquid | [2] |
| Appearance | Colorless | [2] |
| Boiling Point | 142-143 °C at 760 mmHg | [2] |
| Specific Gravity | 0.89 g/cm³ at 20 °C | [2] |
| Refractive Index | 1.420 at 20 °C | [2] |
| Flash Point | 40 °C (104 °F) | [2] |
| Solubility | Very slightly soluble in water. Soluble in alcohol. | [2] |
| Purity | Typically ≥98% | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of isopropyl crotonate.
| Spectroscopy Type | Key Features | Reference(s) |
| ¹H NMR | Data available on public databases like SpectraBase. | [3] |
| ¹³C NMR | Data available on public databases like SpectraBase. | [3] |
| Infrared (IR) | Vapor phase IR spectra are available. | [1][4] |
| Mass Spectrometry (MS) | GC-MS data is available, with major fragments observable. | [1][5] |
Synthesis of Isopropyl Crotonate
The most common and straightforward method for the synthesis of isopropyl crotonate is the Fischer esterification of crotonic acid with isopropanol, catalyzed by a strong acid.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure based on established methods for Fischer esterification.[6][7][8]
Materials:
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Crotonic acid
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Isopropanol (reagent grade, anhydrous)
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Concentrated sulfuric acid (H₂SO₄)
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Diethyl ether
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add crotonic acid and an excess of isopropanol (typically 3-5 equivalents).
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Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL per 10 g of carboxylic acid) to the stirred mixture.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Transfer the reaction mixture to a separatory funnel and add diethyl ether to dilute the mixture.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The crude isopropyl crotonate can be purified by fractional distillation to obtain the final product.
Chemical Reactivity
The chemical reactivity of isopropyl crotonate is dominated by its α,β-unsaturated ester moiety, making it susceptible to both nucleophilic attack at the carbonyl carbon and conjugate addition at the β-carbon.
Michael Addition
Isopropyl crotonate can act as a Michael acceptor, reacting with a variety of nucleophiles (Michael donors) in a conjugate addition reaction.[9][10][11][12] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
General Reaction:
Examples of Michael Donors:
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Enolates (from ketones, esters, etc.)
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Organocuprates (Gilman reagents)
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Amines
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Thiols
Diels-Alder Reaction
As a dienophile, isopropyl crotonate can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[13][14] The electron-withdrawing ester group activates the double bond for this reaction.
General Reaction:
Applications and Biological Relevance
Use as a Building Block in Organic Synthesis
The reactivity of isopropyl crotonate makes it a useful building block in the synthesis of more complex molecules.[15][][17][18] The ability to introduce functionality at the β-position via Michael addition, or to construct cyclic systems through the Diels-Alder reaction, provides synthetic routes to a variety of target structures.
Relevance of the Crotonate Moiety in Biological Systems
While specific biological signaling pathways involving isopropyl crotonate are not well-documented, the crotonate moiety itself has gained significant attention in the field of epigenetics. Histone crotonylation is a post-translational modification that has been linked to cellular metabolism and gene regulation.[19] Short-chain fatty acids (SCFAs), such as crotonate, can influence the levels of histone crotonylation, thereby affecting chromatin structure and gene expression.[19]
This connection suggests that while isopropyl crotonate itself may not be a direct modulator, the study of crotonate esters and their metabolism could provide insights into epigenetic regulatory mechanisms.
Safety Information
Isopropyl crotonate is a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
Isopropyl crotonate is a versatile α,β-unsaturated ester with well-defined chemical and physical properties. Its synthesis is readily achievable through Fischer esterification, and its reactivity, particularly in Michael additions and Diels-Alder reactions, makes it a useful intermediate in organic synthesis. While its direct role in drug development is not established, the biological significance of the crotonate moiety in epigenetic regulation highlights a potential area for future research. This guide provides a foundational understanding of isopropyl crotonate for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Isopropyl crotonate, (E)- | C7H12O2 | CID 5354359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
